Liver-expressed antimicrobial peptide 2 is a cationic peptide primarily produced in the liver, recognized for its role in innate immunity. Identified initially in humans in 2003, it has since been characterized in various species, including ducks, mice, and cattle. This peptide is involved in antimicrobial defense and metabolic regulation, particularly as an antagonist to the hunger hormone ghrelin. Its expression is notably high in the liver, with lesser amounts found in the duodenum and other tissues, indicating its critical role in both immune response and metabolic processes.
Liver-expressed antimicrobial peptide 2 belongs to a class of peptides known as antimicrobial peptides, which are small proteins that possess the ability to kill bacteria, fungi, and viruses. It is classified as a hepatokine due to its production in the liver and its influence on systemic metabolic processes. The gene encoding this peptide exhibits significant conservation across species, with high sequence identity observed among avian and mammalian counterparts.
The synthesis of liver-expressed antimicrobial peptide 2 typically involves recombinant DNA technology or solid-phase peptide synthesis. In studies involving ducks, total RNA is extracted from liver tissues followed by complementary DNA synthesis. Peptide sequences are then synthesized based on the identified gene sequences.
For instance, in duck studies, two forms of liver-expressed antimicrobial peptide 2 were synthesized: a linear version and one containing two disulfide bonds. The mature peptide was purified using high-performance liquid chromatography to achieve over 90% purity. The expression vector used for recombinant protein production was digested with specific restriction enzymes before ligation into host cells for expression.
Liver-expressed antimicrobial peptide 2 is characterized by a core structure that includes two disulfide bonds essential for its stability and function. The typical structure consists of approximately 40 amino acids with a rich cysteine content that contributes to its cationic nature. The presence of these disulfide bonds enhances its antimicrobial properties by allowing it to interact effectively with bacterial membranes.
The molecular weight of liver-expressed antimicrobial peptide 2 generally falls within the range of 4-5 kDa, depending on the specific isoform. Structural analyses reveal that the disulfide bonds play a crucial role in maintaining the three-dimensional conformation necessary for its biological activity.
Liver-expressed antimicrobial peptide 2 participates in various biochemical interactions primarily through electrostatic interactions with negatively charged bacterial membranes. Its mechanism involves disrupting membrane integrity, leading to cell lysis.
In vitro studies have demonstrated that liver-expressed antimicrobial peptide 2 exhibits greater efficacy against gram-positive bacteria compared to gram-negative bacteria, likely due to differences in membrane structure. The presence of disulfide bonds significantly enhances its bactericidal activity by stabilizing the peptide's conformation during interaction with target cells.
Liver-expressed antimicrobial peptide 2 exerts its effects by binding to bacterial membranes, leading to membrane disruption and subsequent cell death. This action is facilitated by its cationic charge, which allows it to penetrate and destabilize negatively charged bacterial cell walls.
Research indicates that liver-expressed antimicrobial peptide 2 can effectively kill bacteria by forming pores or channels within the membrane. This disruption results in leakage of cellular contents and ultimately leads to bacterial death. Studies have shown that this mechanism is particularly effective against pathogens during infection.
Liver-expressed antimicrobial peptide 2 exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize the molecular weight and structural integrity of liver-expressed antimicrobial peptide 2. These analyses confirm the presence of disulfide bonds and provide insights into conformational stability.
Liver-expressed antimicrobial peptide 2 has potential applications in various scientific fields:
Liver-Expressed Antimicrobial Peptide 2 (LEAP2) was first isolated in 2003 from human blood ultrafiltrate as a cysteine-rich cationic peptide, marking it as the second liver-derived antimicrobial peptide after hepcidin (LEAP-1) [5] [7] [10]. Structurally, the mature human LEAP2 peptide comprises 40 amino acid residues stabilized by two disulfide bonds (Cys1-Cys3 and Cys2-Cys4), forming a β-hairpin and a 310-helix critical for its stability [5] [7]. The gene encoding LEAP2 resides on chromosome 5 (5q31.1) and undergoes alternative splicing, yielding tissue-specific isoforms [7]. Early functional studies demonstrated in vitro bactericidal activity against Gram-positive bacteria (Bacillus megaterium, Micrococcus luteus) and Gram-negative pathogens (Escherichia coli, Salmonella enterica), with minimum inhibitory concentrations (MICs) typically in the micromolar range (2.78–22.2 μM) [2] [5]. However, these concentrations vastly exceeded physiological plasma levels (∼2 nM), suggesting that direct microbial killing might not be its primary biological role [7] [10]. A conserved furin cleavage site (RXXR motif) facilitates the proteolytic processing of the pro-peptide into the mature form, a mechanism preserved from fish to mammals [5] [8].
Table 1: Early Functional Characterization of LEAP2
Property | Details |
---|---|
Discovery Year | 2003 [5] |
Source | Human blood ultrafiltrate [5] |
Mature Peptide Length | 40 amino acids [5] |
Key Structural Features | Two disulfide bonds (Cys1-Cys3, Cys2-Cys4); β-hairpin/310-helix [7] |
MIC Range vs. Bacteria | 2.78 μM (E. coli) to >22.2 μM (P. aeruginosa) [2] [5] |
Plasma Concentration | ∼2 nM (physiological) [7] |
LEAP2 orthologs have been identified across all major vertebrate lineages, indicating deep evolutionary conservation. In teleost fish (e.g., zebrafish, sturgeons), gene duplication events led to three paralogs (LEAP-2A, -2B, -2C), whereas mammals and birds retain a single copy [5] [8]. The mature peptide’s core sequence—especially the four cysteine residues—is highly conserved, but the prodomain and signal peptide exhibit significant divergence [8]. For example:
Phylogenetic analyses cluster LEAP2 sequences by taxonomic class, with distinct branches for fish, amphibians, reptiles, birds, and mammals, reflecting co-evolution with species-specific immune challenges [5] [8]. This conservation underscores its non-redundant role in innate host defense, particularly at mucosal barriers like skin and intestine.
Table 2: Evolutionary Diversity of LEAP2 Across Vertebrates
Class | Paralogs | Tissue Expression | Key Adaptations |
---|---|---|---|
Teleost Fish | LEAP-2A/B/C | Liver, kidney, gills [8] | Gene duplication; enhanced response to aquatic pathogens |
Amphibians | Single | Kidney > skin > liver [2] | Skin-specific upregulation during infection |
Reptiles | Single | Predicted (liver) [5] | Limited empirical data |
Birds | Single | Liver, epithelial tissues [5] | Barrier function in mucosa |
Mammals | Single | Liver > intestine > CNS [7] | Endocrine regulation |
A paradigm shift in understanding LEAP2 occurred in 2018 when Ge et al. identified it as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin [6] [10]. Key evidence includes:
Notably, the LEAP2/ghrelin molar ratio emerges as a critical biomarker: elevated in obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), but diminished in anorexia or cachexia [5] [6] [9]. This ratio reflects energy balance and may therapeutically target metabolic disorders.
Table 3: Metabolic Regulatory Roles of LEAP2
Metabolic Function | Mechanism | Physiological Impact |
---|---|---|
Ghrelin Antagonism | Competitive binding to GHSR1a [10] | Suppresses hunger, reduces weight gain |
Glucose Homeostasis | Modulates insulin secretion [7] | Improves insulin sensitivity; lowers blood glucose |
Nutrient Sensing | Upregulated by glucose, lipids (palmitate) [6] | Postprandial surge counters ghrelin activity |
Bariatric Surgery Response | Increased after VSG in lean mice [6] | Contributes to sustained weight loss |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3